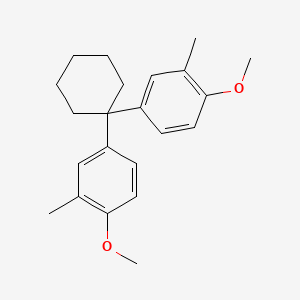
Benzene, 1,1'-cyclohexylidenebis[4-methoxy-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-cyclohexylidenebis[4-methoxy-3-methyl-] is an organic compound with the molecular formula C18H20. It is also known by its CAS Registry Number 21113-55-3 . This compound features a benzene ring substituted with cyclohexylidene, methoxy, and methyl groups, making it a polysubstituted benzene derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene derivatives, including Benzene, 1,1’-cyclohexylidenebis[4-methoxy-3-methyl-], typically involves electrophilic aromatic substitution reactions. These reactions maintain the aromaticity of the benzene ring while introducing various substituents . Common methods include:
Friedel-Crafts Alkylation: Using alkyl halides and a Lewis acid catalyst like AlCl3.
Friedel-Crafts Acylation: Using acyl chlorides and a Lewis acid catalyst.
Nitration: Using a mixture of concentrated HNO3 and H2SO4.
Halogenation: Using halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of such compounds often involves large-scale electrophilic aromatic substitution reactions, optimized for yield and efficiency. The specific conditions, such as temperature, pressure, and choice of catalysts, are tailored to maximize the production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-cyclohexylidenebis[4-methoxy-3-methyl-] can undergo various chemical reactions, including:
Oxidation: Typically using strong oxidizing agents like KMnO4 or CrO3.
Reduction: Using reducing agents like LiAlH4 or NaBH4.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Br2/FeBr3 for bromination, HNO3/H2SO4 for nitration.
Major Products
The major products formed depend on the type of reaction. For example, nitration yields nitro derivatives, while halogenation yields halogenated benzene derivatives .
Scientific Research Applications
Benzene, 1,1’-cyclohexylidenebis[4-methoxy-3-methyl-] has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-cyclohexylidenebis[4-methoxy-3-methyl-] involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s substituents influence its reactivity and the pathways it engages in, such as the formation of intermediates like arenium ions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, 1,1-diphenyl-: Similar structure but lacks methoxy and methyl groups.
Methylbenzene (Toluene): Contains a methyl group but lacks cyclohexylidene and methoxy groups.
Phenol: Contains a hydroxyl group instead of methoxy and methyl groups.
Uniqueness
Benzene, 1,1’-cyclohexylidenebis[4-methoxy-3-methyl-] is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity patterns compared to other benzene derivatives .
Properties
CAS No. |
65010-47-1 |
|---|---|
Molecular Formula |
C22H28O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-methoxy-4-[1-(4-methoxy-3-methylphenyl)cyclohexyl]-2-methylbenzene |
InChI |
InChI=1S/C22H28O2/c1-16-14-18(8-10-20(16)23-3)22(12-6-5-7-13-22)19-9-11-21(24-4)17(2)15-19/h8-11,14-15H,5-7,12-13H2,1-4H3 |
InChI Key |
ZVSBQYSPUDUBIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)OC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)
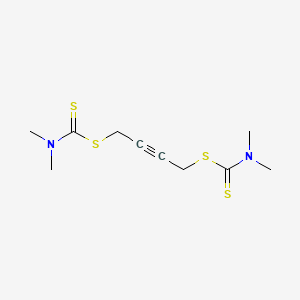
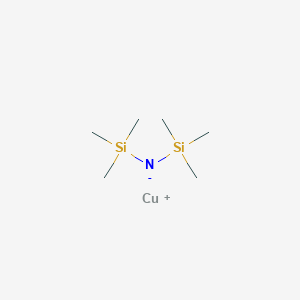
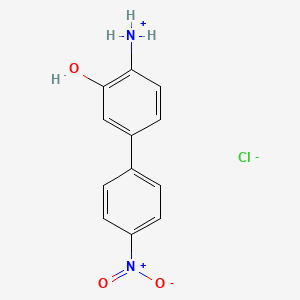

![Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-](/img/structure/B14493939.png)
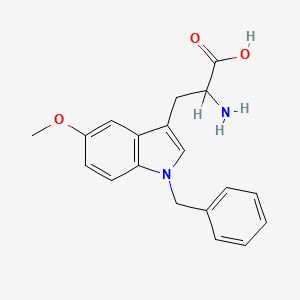
![N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide](/img/structure/B14493953.png)
![1-Methyl-4-[4-(4-methylbenzene-1-sulfonyl)phenoxy]benzene](/img/structure/B14493959.png)
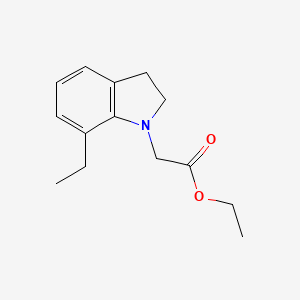
![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride](/img/structure/B14493980.png)
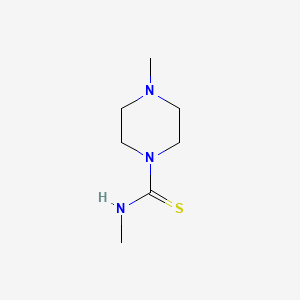
![Benzenesulfonic acid, 3-[[3-methoxy-4-[(4-methoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B14493985.png)
